2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Overview
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a versatile chemical compound with the molecular formula C14H12ClNO4S. It is known for its applications in various fields, including proteomics research and drug development . This compound features a sulfonamide group attached to a phenylacetic acid backbone, making it a valuable asset for scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenylacetic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Methanesulfonic acid (MsOH) is often used as a catalyst in this process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in material synthesis and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can inhibit enzyme activity or modulate receptor functions, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Similar in structure but lacks the phenylacetic acid moiety.
Phenylacetic acid: Contains the phenylacetic acid backbone but lacks the sulfonamide group.
Sulfanilamide: Contains a sulfonamide group but with a different aromatic substitution pattern.
Uniqueness
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is unique due to the combination of its sulfonamide and phenylacetic acid moieties. This combination imparts distinct chemical and biological properties, making it more versatile compared to its similar compounds .
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHLRLGTZRRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377527, DTXSID301215817 | |
Record name | [(4-Chlorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251096-79-4, 117309-47-4 | |
Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251096-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Chlorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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